molecular formula C10H6Cl2O2 B1586493 4,6-dichloro-2H-chromene-3-carbaldehyde CAS No. 175205-58-0

4,6-dichloro-2H-chromene-3-carbaldehyde

Cat. No.: B1586493
CAS No.: 175205-58-0
M. Wt: 229.06 g/mol
InChI Key: XEGONRKPLYJCFN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2H-chromene-3-carbaldehyde (CAS 175205-58-0) is a high-purity chemical compound supplied for laboratory research use. This chromene derivative features a carbaldehyde functional group and chlorine substituents, making it a versatile building block in organic synthesis and medicinal chemistry research . Chromene scaffolds are of significant scientific interest due to their wide range of pharmacological activities and are commonly investigated in drug discovery programs . Researchers can utilize this compound for various applications, including the synthesis of more complex heterocyclic systems and the exploration of structure-activity relationships. The compound has a molecular weight of 229.06 and a melting point of 124-128 °C . It should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGONRKPLYJCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=C(O1)C=CC(=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361492
Record name 4,6-dichloro-2H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-58-0
Record name 4,6-dichloro-2H-chromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for the 4,6 Dichloro 2h Chromene 3 Carbaldehyde Core Structure

Chemo- and Regioselective Construction of the 2H-Chromene Skeleton

The foundational step in synthesizing the target compound is the construction of the 2H-chromene-3-carbaldehyde core. This is typically achieved through cascade reactions that form the heterocyclic ring and install the C3-aldehyde in a highly controlled manner.

Established Multi-Component Reaction Approaches for 2H-Chromene-3-carbaldehydes

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2H-chromene-3-carbaldehydes in a single synthetic operation. The most prominent MCR for this scaffold is the domino oxa-Michael/aldol (B89426) condensation. researchgate.netnih.gov This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated aldehyde. researchgate.netpsu.edu

The reaction is typically catalyzed by an organocatalyst, such as a prolinol derivative, which activates the α,β-unsaturated aldehyde towards nucleophilic attack by the salicylaldehyde. msu.edupsu.edu The sequence is initiated by an oxa-Michael addition of the phenolic hydroxyl group to the activated enal, followed by an intramolecular aldol condensation to form the six-membered heterocyclic ring and subsequently eliminate water to yield the final 2H-chromene-3-carbaldehyde product. psu.eduresearchgate.net The use of various substituted salicylaldehydes and α,β-unsaturated aldehydes allows for the synthesis of a diverse library of chromene derivatives. msu.eduresearchgate.net For the specific synthesis of the 4,6-dichloro target, this approach would necessitate the use of a 3,5-dichlorosalicylaldehyde (B181256) precursor.

Cyclocondensation Reactions Employing Salicylaldehydes and Related Precursors

Closely related to MCRs, direct cyclocondensation reactions provide a robust method for forming the 2H-chromene skeleton. These reactions also primarily involve the reaction of a salicylaldehyde with a three-carbon partner, such as acrolein or a related α,β-unsaturated aldehyde. researchgate.netorganic-chemistry.org

The reaction can be promoted by a variety of catalysts, including bases like potassium carbonate (K₂CO₃) or amines such as pyrrolidine (B122466). researchgate.net The mechanism follows the same fundamental oxa-Michael/aldol pathway described above. The choice of catalyst and reaction conditions can be optimized to improve yields and minimize side reactions. For instance, the reaction of various salicylaldehydes with acrolein in dioxane under reflux with K₂CO₃ has been shown to produce 2H-chromene-3-carbaldehyde derivatives in good to excellent yields. researchgate.net This strategy is highly effective for accessing chromenes with various substitution patterns on the aromatic ring, dictated by the choice of the starting salicylaldehyde. organic-chemistry.orgnih.gov

Table 1: Representative Cyclocondensation Reactions for 2H-Chromene-3-carbaldehyde Synthesis

Salicylaldehyde Precursorα,β-Unsaturated AldehydeCatalyst/ConditionsProduct TypeReference
Substituted SalicylaldehydesAcroleinK₂CO₃, Dioxane, Reflux2H-Chromene-3-carbaldehydes researchgate.net
Substituted SalicylaldehydesCinnamaldehydePyrrolidine, DMSO, rt2-Phenyl-2H-chromene-3-carbaldehydes researchgate.net
Salicylaldehydesα,β-Unsaturated Aldehydes(S)-Diphenylpyrrolinol silyl (B83357) etherChiral 2H-Chromene-3-carbaldehydes psu.eduresearchgate.net

Methodologies for Introducing Dichloro-Substitution at C-4 and C-6

Achieving the specific 4,6-dichloro substitution pattern requires careful strategic planning. The chlorine atoms can be introduced either by direct halogenation of a pre-formed chromene ring or, more commonly, by utilizing a starting material that already contains the necessary chlorine atoms.

Direct Halogenation Strategies and Optimization

Direct chlorination of a pre-existing 2H-chromene-3-carbaldehyde core to achieve the desired 4,6-dichloro substitution is challenging due to issues of regioselectivity. Electrophilic chlorination would preferentially occur at electron-rich positions of the aromatic ring. Chlorination at the C-6 position could be achieved via electrophilic aromatic substitution using standard chlorinating agents (e.g., N-chlorosuccinimide), provided the position is sufficiently activated.

However, introduction of the chlorine atom at the C-4 position is more complex. A powerful and relevant method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.org When applied to a chroman-4-one precursor, the Vilsmeier-Haack reagent (typically formed from POCl₃ and DMF) can effect a simultaneous dehydration, C4-chlorination, and C3-formylation to yield a 4-chloro-2H-chromene-3-carbaldehyde. semanticscholar.orgmdpi.com Therefore, a synthetic route could involve the initial synthesis of a 6-chloro-chroman-4-one, which upon treatment with the Vilsmeier-Haack reagent, would yield the desired 4,6-dichloro-2H-chromene-3-carbaldehyde.

Synthesis via Dichlorinated Phenolic Starting Materials

A more direct and regiochemically unambiguous approach involves starting with a phenolic precursor that already contains the required chlorine atoms. For the synthesis of this compound, the ideal starting material is 3,5-dichlorosalicylaldehyde .

Using this precursor in the cyclocondensation reactions described in section 2.1.2 ensures the final chromene product will possess the desired C-6 chloro substituent (originating from the C-5 chloro group of the salicylaldehyde) and a C-4 substituent derived from the reaction partner. While direct synthesis using this specific precursor is not extensively detailed in the provided search results, the general applicability of cyclocondensation reactions with various substituted salicylaldehydes strongly supports this as a highly viable and controlled strategy. researchgate.netnih.govresearchgate.net The reaction of 3,5-dichlorosalicylaldehyde with an appropriate three-carbon synthon under organocatalytic or base-mediated conditions would directly construct the 4,6-dichloro-2H-chromene ring system.

Formylation Strategies for the C-3 Carbaldehyde Moiety

The introduction of the carbaldehyde group at the C-3 position is integral to the synthesis. As discussed, this functionality is often installed concurrently with the formation of the chromene ring itself.

The domino oxa-Michael/aldol condensation between a salicylaldehyde and an α,β-unsaturated aldehyde like acrolein is the most direct method, as the aldehyde functionality of the acrolein is retained as the C-3 carbaldehyde in the final product. researchgate.netresearchgate.net

Alternatively, the Vilsmeier-Haack reaction serves as a powerful formylation tool. organic-chemistry.orgmdpi.com While it is a classic method for formylating electron-rich aromatic rings, its application to specific heterocyclic precursors is particularly noteworthy. semanticscholar.org As mentioned previously, the reaction of a chroman-4-one with the Vilsmeier reagent (e.g., POCl₃/DMF) is a key transformation that not only introduces the C-3 formyl group but also installs a chlorine atom at the C-4 position, making it a highly efficient, dual-purpose reaction for accessing the target scaffold from a suitable 6-chlorochroman-4-one (B184904) precursor. semanticscholar.org

Table 2: Key Formylation and Chlorination Methodologies

ReactionPrecursorReagent(s)Key TransformationsReference
Domino Oxa-Michael/AldolSalicylaldehydeAcrolein, OrganocatalystC3-Formylation & Ring Formation researchgate.netpsu.edu
Vilsmeier-Haack ReactionChroman-4-onePOCl₃, DMFC3-Formylation & C4-Chlorination semanticscholar.orgmdpi.com
Cyclocondensation3,5-DichlorosalicylaldehydeAcrolein, BaseDirect formation of 6-chloro-2H-chromene-3-carbaldehyde researchgate.netnih.gov

Organocatalytic and Stereoselective Synthetic Pathways to 2H-Chromene-3-carbaldehydes

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often provide high levels of stereocontrol. msu.edu These methods are central to constructing chiral chromene and chroman derivatives.

The synthesis of highly functionalized, chiral chroman derivatives can be achieved through the organocatalytic conjugate addition to 2H-chromene-3-carbaldehydes. arkat-usa.orgumich.edu In a key study, various amines were tested as catalysts for the addition of nitroalkanes to 6-chloro-2H-chromene-3-carbaldehyde. arkat-usa.org Prolinol triethylsilyl ether was identified as the most effective catalyst, providing excellent yields and diastereoselectivities in protonic solvents like methanol. arkat-usa.orgresearchgate.net While the enantioselectivity in this specific reaction was low, it established a valuable method for preparing functionalized chroman scaffolds. arkat-usa.orgresearchgate.net

Separately, highly enantioselective methods have been developed for synthesizing chiral chromans via intramolecular oxy-Michael additions. kyoto-u.ac.jprsc.org This approach utilizes substrates such as phenol (B47542) derivatives bearing an (E)-α,β-unsaturated ketone. kyoto-u.ac.jp Cinchona-alkaloid-urea-based bifunctional organocatalysts facilitate the asymmetric cyclization, yielding optically active 2-substituted chromans in high yields. kyoto-u.ac.jprsc.org

Table: Organocatalytic Conjugate Addition to 6-chloro-2H-chromene-3-carbaldehyde

Catalyst Additive Solvent Yield Diastereomeric Ratio (dr) Ref
Pyrrolidine Benzoic Acid Methanol 70% 91:9 arkat-usa.org
Piperidine Benzoic Acid Methanol 65% 92:8 arkat-usa.org
Prolinol triethylsilyl ether Benzoic Acid Methanol 95% >99:1 arkat-usa.org

Domino (or cascade) reactions provide an efficient means of building molecular complexity in a single synthetic operation. The synthesis of 3-formyl-2H-chromenes is effectively achieved through a domino oxa-Michael/aldol reaction sequence. researchgate.netdntb.gov.ua This reaction typically involves the condensation of a salicylaldehyde derivative with an α,β-unsaturated aldehyde, such as acrolein or cinnamaldehyde. researchgate.netresearchgate.net

The reaction can be catalyzed by a simple organocatalyst like pyrrolidine. researchgate.netresearchgate.net The mechanism begins with the formation of an enamine from the α,β-unsaturated aldehyde and the amine catalyst. This is followed by an oxa-Michael addition of the salicylaldehyde's hydroxyl group. The resulting intermediate then undergoes an intramolecular aldol condensation to form the 2H-chromene ring, regenerating the catalyst and yielding the final 3-formyl-2H-chromene product. beilstein-journals.org This strategy allows for the construction of the core structure of this compound from 3,5-dichlorosalicylaldehyde and acrolein in a single, atom-economical step.

Modern Enhancements in Synthesis: Microwave-Assisted and Solvent-Free Reaction Conditions

To improve the efficiency, safety, and environmental profile of chemical syntheses, modern techniques such as microwave irradiation and solvent-free reaction conditions are increasingly employed.

Microwave-assisted organic synthesis often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. oatext.com This technology has been successfully applied to the synthesis of chromene derivatives. For example, the preparation of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a structure closely related to the target compound, was achieved using microwave irradiation. nih.govmdpi.com The use of microwaves can accelerate multicomponent reactions that build the chromene core, offering a significant advantage over traditional heating which may require several hours. nih.govmdpi.com

Solvent-free, or solid-state, reaction conditions represent another advancement in green chemistry. ajrconline.org A solvent-free protocol for the domino oxa-Michael/aldol reaction to produce 3-formyl-2H-chromenes has been successfully developed. dntb.gov.ua Performing reactions by grinding reactants in a mortar and pestle or under controlled microwave conditions without a bulk solvent can minimize waste and simplify product purification. ajrconline.orgoatext.com These methods have been shown to be highly effective, sometimes providing superior yields and shorter reaction times than their solution-phase counterparts. ajrconline.org For instance, the synthesis of 2-amino-4H-chromenes via a three-component reaction was found to be significantly faster under microwave irradiation without a solvent. researchgate.net

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

Compound Method Reaction Time Yield Ref
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Conventional Heating 3 hours Good mdpi.com
6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde Microwave Irradiation (800W) 6 minutes Good mdpi.com
2-Amino-4H-chromenes Microwave Irradiation 2-8 minutes up to 90% researchgate.net

Chemical Reactivity and Derivatization of 4,6 Dichloro 2h Chromene 3 Carbaldehyde

Transformations Involving the C-3 Carbaldehyde Functional Group

The aldehyde functional group is a cornerstone of the molecule's reactivity, serving as a versatile handle for introducing structural complexity through a variety of reactions.

Nucleophilic Addition and Condensation Reactions for Scaffold Elaboration

The electron-deficient carbonyl carbon of the aldehyde group in 4,6-dichloro-2H-chromene-3-carbaldehyde is highly susceptible to attack by nucleophiles. This reactivity is fundamental to nucleophilic addition reactions, where a nucleophile adds to the carbonyl group, leading to the formation of an alcohol after protonation. This process allows for the construction of new carbon-carbon and carbon-heteroatom bonds.

Condensation reactions, such as the Wittig reaction, further exemplify the utility of the carbaldehyde group. The reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with aromatic ylides has been shown to produce 3-styryl-2H-chromene derivatives. This transformation effectively extends the carbon framework, creating a conjugated system by forming a carbon-carbon double bond at the C-3 position. Similarly, Michael addition reactions can occur, where a nucleophile adds to the β-carbon of the α,β-unsaturated system that can be formed from the aldehyde, leading to further scaffold elaboration.

Table 1: Nucleophilic Addition and Condensation Reactions

Reaction TypeReagent/ConditionsProduct TypeReference
Nucleophilic AdditionGeneric Nucleophile (e.g., Grignard, Organolithium)Secondary Alcohol
Wittig ReactionPhosphorus Ylide (e.g., Ph3P=CHR)Alkene (Styryl derivative)

Formation of Iminomethyl, Hydrazone, and Other Schiff Base Derivatives

The reaction of the aldehyde with primary amines and their derivatives, such as hydrazines and hydroxylamine, provides a direct route to Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This condensation reaction typically proceeds via a hemiaminal intermediate, followed by dehydration to yield the imine. The process is often catalyzed by acid.

Specifically, chromene-3-carbaldehydes react with hydrazines and thiosemicarbazide (B42300) to form the corresponding hydrazone and thiosemicarbazone derivatives, respectively. These reactions are crucial for creating new heterocyclic systems and for synthesizing molecules with potential biological activities. The formation of an imine is also a key intermediate step in the synthesis of more complex fused ring systems, such as chromeno[3,4-c]quinolines.

Table 2: Synthesis of Schiff Base Derivatives

ReactantProduct TypeGeneral ReactionReference
Primary Amine (R-NH₂)Imine (Schiff Base)Aldehyde + Amine → Imine + H₂O
Hydrazine (B178648) (H₂N-NH₂)HydrazoneAldehyde + Hydrazine → Hydrazone + H₂O
ThiosemicarbazideThiosemicarbazoneAldehyde + Thiosemicarbazide → Thiosemicarbazone + H₂O
Hydroxylamine (H₂N-OH)OximeAldehyde + Hydroxylamine → Oxime + H₂O

Oxidation to Carboxylic Acids and Subsequent Carboxamide Formation

The aldehyde group can be readily oxidized to a carboxylic acid functional group. A variety of oxidizing agents can accomplish this transformation, including strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents, as well as milder, more selective agents. For instance, pyridinium (B92312) chlorochromate (PCC) in the presence of periodic acid (H₅IO₆) can efficiently oxidize aldehydes to carboxylic acids. This conversion is a key step for further derivatization.

Once the 4,6-dichloro-2H-chromene-3-carboxylic acid is formed, it can be converted into a variety of derivatives, most notably carboxamides. The synthesis of amides is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an ester, followed by reaction with an amine. For example, ethyl 2-oxo-2H-chromene-3-carboxylate can be refluxed with an amine in ethanol (B145695) to produce the corresponding N-substituted-2-oxo-2H-chromene-3-carboxamide in high yield. This two-step sequence from the aldehyde provides access to a diverse class of compounds.

Table 3: Oxidation and Carboxamide Formation

StepReactionReagentsProductReference
1Oxidation of AldehydeKMnO₄, CrO₃/H₅IO₆, or other oxidizing agentsCarboxylic Acid
2Carboxamide FormationAmine (R-NH₂) (often via an ester intermediate)Carboxamide

Reduction to Corresponding Chromene Alcohols

The aldehyde functional group is readily reduced to a primary alcohol. This transformation is commonly achieved using hydride-reducing agents. A prominent example is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol, which efficiently reduces the aldehyde to (6,8-dichloro-2-phenyl-2H-chromen-3-yl)methanol. This reaction is generally chemoselective for the aldehyde in the presence of other reducible groups that are less reactive. The resulting chromene alcohol serves as a valuable intermediate for further synthetic modifications, such as ether or ester formation.

Table 4: Reduction of Aldehyde to Alcohol

Starting MaterialReducing AgentSolventProductReference
6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehydeSodium Borohydride (NaBH₄)Methanol(6,8-dichloro-2-phenyl-2H-chromen-3-yl)methanol

Reactivity of the Dichloro-Substituted Chromene Core

The two chlorine atoms on the benzene (B151609) ring of the chromene core are not inert and can participate in specific reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the chromene core. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, a chloride ion) on the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that is formed.

In this compound, the chlorine atom at the C-4 position is activated towards nucleophilic attack due to its vinylic nature and conjugation with the electron-withdrawing aldehyde group. The chlorine at the C-6 position is also activated by the electron-withdrawing effects of the fused heterocyclic ring and the C-3 carbaldehyde group. This activation allows for the sequential displacement of the chlorine atoms by various nucleophiles. For example, the reaction of 4-chloro-2H-chromene-3-carbaldehydes with anilines can lead to the formation of chromeno[3,4-c]quinolines, a process that involves an initial imine formation followed by an intramolecular SNAr reaction where the aniline (B41778) nitrogen displaces the C-4 chlorine. This reactivity provides a powerful tool for building complex, fused heterocyclic scaffolds from the this compound template.

Cross-Coupling Reactions for Further Functionalization

The presence of a chloro group at the C4 position of the 2H-chromene ring system makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of functionalized derivatives.

While specific studies on the cross-coupling reactions of this compound are not extensively documented, the reactivity of analogous 4-chloro-2H-chromene-3-carbaldehydes in Suzuki-Miyaura coupling reactions provides a strong indication of its potential. researchgate.netnih.govrsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a powerful tool for the formation of biaryl structures. researchgate.netorganic-chemistry.org

Typically, these reactions employ a palladium(II) acetate (B1210297) or a preformed palladium complex as the catalyst, in conjunction with a phosphine (B1218219) ligand. organic-chemistry.org The choice of ligand is crucial and can influence the efficiency and scope of the reaction. A variety of bases such as potassium carbonate, sodium carbonate, or potassium phosphate (B84403) are commonly used to facilitate the transmetalation step in the catalytic cycle. organic-chemistry.org The reaction conditions are generally mild, often conducted in a mixed solvent system, such as toluene (B28343)/water or dioxane/water, at elevated temperatures. organic-chemistry.org

The general scheme for a Suzuki-Miyaura cross-coupling reaction involving a 4-chloro-2H-chromene-3-carbaldehyde derivative is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Ligand Base Solvent Product
4-Chloro-2H-chromene-3-carbaldehyde derivative Arylboronic acid Pd(OAc)₂ / Phosphine ligand K₂CO₃, Na₂CO₃, or K₃PO₄ Toluene/Water or Dioxane/Water 4-Aryl-2H-chromene-3-carbaldehyde derivative

The successful application of these conditions to other 4-chloro-substituted chromenes suggests that this compound would be a viable substrate for similar transformations, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.

Utility as a Synthon for Complex Heterocyclic Architectures

The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. Its aldehyde group can participate in condensations and cycloadditions, while the chloro substituents provide sites for further modifications or can influence the reactivity of the chromene ring.

Building Blocks for Chromeno[3,4-c]quinolines and Related Fused Systems

Research has demonstrated the utility of 4-chloro-2H-chromene-3-carbaldehydes as precursors for the synthesis of chromeno[3,4-c]quinolines. mdpi.com These fused heterocyclic systems are of interest due to their potential biological activities. The synthesis typically involves a condensation reaction between the 4-chloro-2H-chromene-3-carbaldehyde and a primary aromatic amine, such as aniline. mdpi.com This is followed by an intramolecular cyclization, often promoted by an acid catalyst like trifluoroacetic acid (TFA), to afford the final chromeno[3,4-c]quinoline scaffold. mdpi.com The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization. mdpi.com

The general reaction scheme is as follows:

Scheme 2: Synthesis of Chromeno[3,4-c]quinolines

Reactant 1 Reactant 2 Catalyst/Reagent Solvent Product
4-Chloro-2H-chromene-3-carbaldehyde derivative Aniline derivative Trifluoroacetic acid (TFA) Dichloromethane Chromeno[3,4-c]quinoline derivative

This methodology highlights the potential of this compound to serve as a key intermediate in the construction of diverse, fused heterocyclic libraries. The presence of the additional chloro group at the C6 position could be leveraged for further functionalization of the resulting quinoline (B57606) system. Other related fused systems, such as chromeno[4,3-b]quinolin-6-ones, have also been synthesized from similar 4-chloro-2-oxo-2H-chromene-3-carbaldehyde precursors through reactions with aryl isocyanides. rsc.org

Synthesis of Chromene-Based Hybrid Molecules (e.g., Azo Sulfonamide Hybrids, Benzisoxazole Hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to chromene derivatives to generate novel compounds with potentially enhanced biological activities. nih.govmdpi.com While not always starting directly from this compound, the synthetic strategies employed are often applicable.

For instance, chromene-azo sulfonamide hybrids have been synthesized through a multi-step process that involves the coupling of diazotized sulfonamides with phenolic compounds, followed by a reaction with a suitable chromene precursor. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov The aldehyde group of this compound could be a key functional handle in the later stages of such a synthesis, for example, by undergoing a Knoevenagel condensation.

Another example is the synthesis of benzisoxazole-chromene hybrids. These have been prepared through the reaction of 4-chloro-2H-chromene-3-carbaldehydes with benzo[d]isoxazole derivatives in a metal-free, base-promoted C-N coupling reaction. researchgate.net This aza-Michael addition provides a straightforward route to these hybrid molecules. The reaction of this compound in such a sequence would be expected to yield the corresponding benzisoxazole-chromene hybrid, with the dichloro substitution pattern offering further opportunities for structural diversification.

Construction of Spiro-Indanone Fused Pyranochromene Derivatives

A notable application of 2H-chromene-3-carbaldehyde derivatives is in the synthesis of spiro-indanone fused pyranochromene derivatives. nih.govresearchgate.netdntb.gov.uarsc.org These complex spirocyclic systems are of interest due to their potential as anticancer agents. nih.govrsc.org The synthetic strategy involves a hetero-Diels-Alder reaction. nih.govrsc.org

The 2H-chromene-3-carbaldehyde is first converted to a 3-vinyl-2H-chromene derivative via a Wittig reaction. nih.gov This diene then undergoes a hetero-Diels-Alder reaction with a dienophile, such as indane-1,3-dione, to yield the spiro-indanone fused pyrano[3,2-c]chromene scaffold. nih.govrsc.org The reaction is often carried out in a high-boiling solvent like toluene at elevated temperatures, and additives such as 4 Å molecular sieves can improve the diastereoselectivity. nih.govrsc.org

The general synthetic approach is outlined below:

Scheme 3: Synthesis of Spiro-Indanone Fused Pyranochromene Derivatives

Step Reactant 1 Reactant 2 Reagents/Conditions Intermediate/Product
1. Wittig Reaction 2H-Chromene-3-carbaldehyde derivative Methyltriphenylphosphonium bromide n-Butyllithium 3-Vinyl-2H-chromene derivative
2. Hetero-Diels-Alder Reaction 3-Vinyl-2H-chromene derivative Indane-1,3-dione Toluene, reflux, 4 Å molecular sieves Spiro-indanone fused pyrano[3,2-c]chromene derivative

The tolerance of this reaction to various substituents on the chromene ring suggests that this compound would be a suitable starting material for the synthesis of the corresponding dichloro-substituted spiro-indanone fused pyranochromene derivatives.

Strategies for Late-Stage Functionalization and Bioconjugation

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship studies. rsc.orgresearchgate.netrsc.orgnih.gov For a molecule like this compound, LSF could target the C-H bonds of the aromatic ring or the aldehyde group.

One potential strategy for the C-H functionalization of the chromene ring is the use of hypervalent iodine(III) reagents. rsc.org These reagents are known to mediate a variety of transformations, including aminations and azidations, under mild conditions and with high functional group tolerance. rsc.org Another approach could involve photoredox catalysis, which has emerged as a powerful tool for the construction and functionalization of complex molecules, including chromenes. researchgate.net

For bioconjugation, the aldehyde group of this compound offers a convenient handle for covalent modification. Aldehydes can react with hydrazines to form hydrazones or with aminooxy compounds to form oximes, both of which are stable linkages commonly used in bioconjugation. Furthermore, the incorporation of chromene derivatives into cyclodextrin (B1172386) complexes has been explored to enhance their solubility and potential for biological applications, which could be a relevant strategy for improving the properties of derivatives of this compound. mdpi.com The chloro-substituents could also potentially be displaced by nucleophiles under certain conditions, offering another avenue for conjugation, although this would likely require more forcing conditions.

Exploration of Pharmacological and Biological Activities

Anticancer and Cytotoxic Potential of 4,6-Dichloro-2H-chromene-3-carbaldehyde Analogues

The chromene nucleus is a vital structural motif in the development of new therapeutic agents, with many of its derivatives exhibiting notable pharmacological activities, including anticancer effects. researchgate.net Research into 4H-chromenes, in particular, has identified their potent cytotoxic impact on a variety of human cancer cell lines, operating through several distinct mechanisms. orientjchem.org

Analogues of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines. A focused set of novel chromenes (4a–e), synthesized based on an initial hit compound GRI-394837, showed potent activity in the nanomolar range against melanoma, prostate, and glioma cancer cell lines. nih.gov For instance, compounds 4a and 4b were active against both a taxol-resistant prostate cancer cell line and its parental line, suggesting a potential therapeutic advantage. nih.gov The chromene known as 4e was particularly effective against the A172 human glioma cell line, with an IC₅₀ value of 7.4 nM. nih.gov

Similarly, dihydropyrano[2,3-g]chromene derivatives were investigated for their effects on chronic myeloid leukemia (CML) cells. nih.gov Among the six compounds tested on the K562 cancer cell line, 4-Clpgc emerged as the most potent, with an IC₅₀ value of 102 ± 1.6 μM after 72 hours of treatment. nih.gov In another study, chroman-2,4-dione derivatives, which share a related benzopyran core, showed moderate cytotoxic effects, with compound 13 displaying IC₅₀ values of 42.0 ± 2.7 μM against HL-60 (leukemia) and 24.4 ± 2.6 μM against MOLT-4 (leukemia) cell lines. nih.gov

Chromene AnalogueCancer Cell LineCell Line TypeIC₅₀ ValueSource
Compound 4aA375Melanoma0.13 μM nih.gov
Compound 4bA375Melanoma0.14 μM nih.gov
Compound 4aTaxol-Resistant Prostate CancerProstate Cancer0.19 μM nih.gov
Compound 4bTaxol-Resistant Prostate CancerProstate Cancer0.21 μM nih.gov
Compound 4eA172Glioma7.4 nM nih.gov
4-ClpgcK562Chronic Myeloid Leukemia102 ± 1.6 μM (72h) nih.gov
Compound 13 (Chroman-2,4-dione derivative)HL-60Leukemia42.0 ± 2.7 μM nih.gov
Compound 13 (Chroman-2,4-dione derivative)MOLT-4Leukemia24.4 ± 2.6 μM nih.gov
Compound 11 (Chroman-2,4-dione derivative)MCF-7Breast Cancer68.4 ± 3.9 μM nih.gov

The anticancer effects of chromene derivatives are frequently linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. nih.gov For example, 4H-chromene analogues are known to trigger apoptosis through caspase-dependent pathways, leading to cell death. nih.gov

A study on the dihydropyrano[2,3-g]chromene derivative, 4-Clpgc, found that it induced apoptosis in K562 leukemia cells. nih.gov This process involved the upregulation of pro-apoptotic genes like Bax and TP53, and the downregulation of the anti-apoptotic gene BCL2. nih.gov Treatment with 4-Clpgc at a concentration of 118 μM for 48 hours resulted in the death of 50% of the cancer cells, with the apoptotic cell percentage increasing from 6.09% in the control group to 84.10%. nih.gov The mechanism is believed to involve the inhibition of tubulin polymerization, which halts the cell cycle during mitosis and subsequently initiates apoptosis signaling. nih.gov This is supported by the observation that chromene derivatives can cause G2/M cell-cycle arrest, a common outcome of microtubule disruption. nih.gov

A primary cellular target for many cytotoxic chromene analogues is the microtubule network, a critical component of the cellular cytoskeleton involved in cell division. orientjchem.org It has been reported that 4H-chromene analogues interact with tubulin at the colchicine (B1669291) binding site. nih.gov This interaction obstructs the polymerization of tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Interestingly, while some chromene analogues are potent inhibitors of tubulin polymerization, others exhibit strong cytotoxicity through different or additional mechanisms. nih.gov For instance, the highly cytotoxic chromene 4e was found to be only a weak inhibitor of tubulin polymerization in vitro, suggesting that its potent anticancer activity may involve other, as-yet-unidentified cellular pathways. nih.gov This discrepancy highlights the complex and varied mechanisms through which chromene derivatives can exert their effects. nih.gov

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The chromene scaffold is also a promising basis for the development of new antimicrobial agents. Various derivatives have been synthesized and tested for their efficacy against a range of bacterial and fungal pathogens.

Investigations into halogenated 3-nitro-2H-chromenes have revealed significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov A study evaluating 20 new 2-aryl-3-nitro-2H-chromene derivatives found them to be effective against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, but not against Gram-negative bacterial strains. nih.gov

The degree of halogenation on the chromene core was found to be crucial for activity. Mono-halogenated nitrochromenes showed moderate anti-staphylococcal effects with Minimum Inhibitory Concentration (MIC) values between 8–32 μg/mL. nih.gov In contrast, tri-halogenated derivatives displayed potent activity, with MICs in the range of 1–8 μg/mL. nih.gov The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) was identified as the most effective agent against multidrug-resistant S. aureus (MIC of 4 μg/mL) and S. epidermidis (MIC of 1–4 μg/mL). nih.gov Other studies have also reported on chromene derivatives possessing activity against both Gram-positive and Gram-negative bacteria. nih.gov

Chromene Analogue TypeBacterial TargetMIC Range (μg/mL)Source
Mono-halogenated nitrochromenesStaphylococcal strains8 - 32 nih.gov
Tri-halogenated nitrochromenesStaphylococcal strains1 - 8 nih.gov
Compound 5sMultidrug-resistant S. aureus4 nih.gov
Compound 5sMultidrug-resistant S. epidermidis1 - 4 nih.gov
Derivative 1S. aureus & MRSA4 nih.gov

Further defining their antimicrobial action, certain chromene derivatives have demonstrated bactericidal (bacteria-killing) rather than just bacteriostatic (growth-inhibiting) properties. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of a substance that results in microbial death. One study identified (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate (B1210297) as a potent bactericidal agent, with an MBC value of 4 μg/mL against S. aureus. nih.gov These findings indicate that the 3-nitro-2H-chromene structure is a valuable pharmacophore for developing new drugs capable of actively killing pathogenic bacteria. nih.gov

Enzyme Inhibition Studies

The ability of chromene derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential. Research has highlighted their activity against several key enzymatic targets involved in cancer, neurodegenerative disorders, and other diseases.

Tyrosine Kinase Receptor Inhibition (e.g., EGFR, VEGFR-2)

Tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cell proliferation, survival, and angiogenesis. orientjchem.orgnih.gov Their overactivity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Certain chromene derivatives have been identified as potent inhibitors of these pathways. For instance, a mechanistic study on spiro-benzo-chromene derivatives revealed a significant affinity for EGFR. orientjchem.org One hydrazine (B178648) derivative of spiro-benzo-chromene, in particular, demonstrated the highest potency against EGFR with an IC₅₀ value of 1.2 µM, suggesting an optimal configuration for kinase inhibition. orientjchem.org While some chromenes target EGFR, others, like the derivative Crolibulin™, which is in clinical trials, induce apoptosis by targeting tubulin, another critical component in cancer cell division. nih.gov The dual inhibition of both EGFR and VEGFR pathways is considered a promising strategy in cancer therapy to overcome drug resistance.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. mdpi.com The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com The chromene scaffold has been extensively used to develop potent AChE inhibitors.

A study on imino-2H-chromene derivatives identified one compound (10a), which bears a benzyl (B1604629) pendant, as the best inhibitor of AChE in its series, showing 24.4% inhibition at a concentration of 30 μM. mdpi.com In another study, new tacrine–4-oxo-4H-chromene hybrids were synthesized and found to be potent inhibitors of human acetylcholinesterase (h-AChE) at nano- and picomolar concentrations, exceeding the potency of the parent inhibitor, tacrine.

Inhibition of Other Relevant Enzymes

The versatility of the chromene scaffold allows it to inhibit a diverse range of other enzymes implicated in various diseases.

Steroid Sulfatase (STS): STS is a critical enzyme in the biosynthesis of active steroid hormones and is a major target for therapies against hormone-dependent cancers. nih.govsemanticscholar.org A class of nonsteroidal inhibitors, chromen-4-one sulfamates, has been developed to block human STS. nih.gov High potency was observed in derivatives with a sulfamate (B1201201) group and a side chain in diagonally opposite positions. nih.gov Notably, 2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate was found to be the most potent STS inhibitor discovered in its study, being approximately 170 times more effective than the reference compound, estrone (B1671321) sulfamate. nih.gov Other related compounds, 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids , were identified as potent, reversible inhibitors of STS, with the thio analogue showing an IC₅₀ of 0.18 µM in a cellular assay. nih.gov

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer treatment. thieme-connect.com A study focused on sulfonyl-substituted chromene derivatives reported significant aromatase inhibitory activity. Two compounds, (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide (AN1) and (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide (AN13) , displayed strong inhibitory activity with IC₅₀ values of 0.20 µM and 0.24 µM, respectively. thieme-connect.com

Carbonic Anhydrase (CA): Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII, are targets for treating hypoxic tumors. nih.govtandfonline.com Several series of chromene-based compounds have been shown to selectively inhibit these cancer-related isoforms. mdpi.comnih.govtandfonline.comnih.gov Chromene-based sulfonamides and various 2H-chromene derivatives inhibit CA isoforms IX and XII with no significant activity against the off-target cytosolic isoforms I and II. nih.govtandfonline.commedchemexpress.com This selectivity confirms the potential of the 2H-chromene scaffold for designing isozyme-specific inhibitors. nih.govtandfonline.com

Rab23 Protein: The Rab family of proteins are GTPases that regulate intracellular membrane trafficking. nih.govnih.gov While Rab23 has been implicated in various cellular processes and diseases, including cancer and development, a review of the scientific literature did not yield studies demonstrating direct inhibition of Rab23 protein by chromene derivatives.

Table 1: Enzyme Inhibitory Activity of Selected Chromene Derivatives

Compound/Derivative Class Target Enzyme Activity (IC₅₀ / Kᵢ) Source(s)
Spiro-benzo-chromene derivative EGFR 1.2 µM orientjchem.org
Imino-2H-chromene (compound 10a) AChE 24.4% inhibition @ 30 µM mdpi.com
2-(1-Adamantyl)-4H-thiochromen-4-on-6-O-sulfamate Steroid Sulfatase (STS) ~170x more potent than estrone sulfamate nih.gov
2-(1-adamantyl)-4-thiochromenone-6-carboxylic acid Steroid Sulfatase (STS) 0.18 µM nih.gov
(Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide Aromatase 0.20 µM thieme-connect.com
(Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide Aromatase 0.24 µM thieme-connect.com
Chromene-based sulfonamides Carbonic Anhydrase IX/XII Selective Inhibition mdpi.commedchemexpress.com
2H-chromene derivatives Carbonic Anhydrase IX/XII Selective Inhibition nih.govtandfonline.com

Anti-inflammatory and Antioxidant Properties of Related Chromene Derivatives

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Chromene derivatives have consistently demonstrated potent anti-inflammatory and antioxidant activities. orientjchem.org

The anti-inflammatory effects of chromenes are well-documented. nih.gov For example, a novel 2-phenyl-4H-chromen-4-one derivative was found to reduce inflammation in a mouse model by downregulating the expression of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α through the inhibition of the TLR4/MAPK signaling pathway. nih.gov

The antioxidant properties of chromenes stem from their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). semanticscholar.org Studies on 4-hydroxy-chromene-2-one derivatives have demonstrated their capacity to act as potent free radical scavengers and metal chelators. tandfonline.com The introduction of hydroxyl groups is often crucial for this activity. tandfonline.com Conversely, the methylation of these hydroxyl groups typically decreases the scavenging activity of 2-styrylchromones. semanticscholar.org The antioxidant behavior of these compounds allows them to interrupt the chain reactions induced by free radicals, potentially preventing oxidative damage to cells and tissues. tandfonline.com

Investigation of Other Noteworthy Biological Activities

Beyond the aforementioned properties, the chromene scaffold has been explored for its therapeutic potential in other significant areas, notably in the treatment of Alzheimer's disease and as anticoagulant agents.

Anti-Alzheimer's Activity: The multifactorial nature of Alzheimer's disease has prompted the development of multifunctional agents, and chromenes have emerged as a promising scaffold. mdpi.com Imino-2H-chromene derivatives have been designed as novel agents against Alzheimer's disease, functioning not only as cholinesterase inhibitors but also as inhibitors of BACE1, another key enzyme in the formation of amyloid-beta plaques. mdpi.com One such derivative provided 32.3% protection against amyloid-beta-induced neuronal cell damage in vitro. mdpi.com Furthermore, certain chromone (B188151) derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's, highlighting their neuroprotective effects. thieme-connect.com

Anticoagulant Activity: Chromene derivatives, particularly those related to coumarins, are known for their anticoagulant properties. nih.gov Coumarins are precursors to widely used oral anticoagulants like warfarin. semanticscholar.org Their mechanism often involves the competitive inhibition of vitamin K-dependent pathways in the synthesis of prothrombin. semanticscholar.org Studies on synthetic chromene derivatives, such as 3-(1-aminoethylidene)chroman-2,4-diones, have demonstrated remarkable in vivo anticoagulant activity in animal models, with some compounds showing prothrombin times of up to 130 seconds after several days of application. medchemexpress.com

Computational and Mechanistic Investigations of 4,6 Dichloro 2h Chromene 3 Carbaldehyde and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For chromene derivatives, these studies are crucial in understanding their mechanism of action at a molecular level.

Molecular docking simulations for chromene derivatives have been instrumental in predicting their binding affinities to various biological targets. While specific docking studies on 4,6-dichloro-2H-chromene-3-carbaldehyde are not extensively documented in publicly available literature, studies on structurally related chromene compounds allow for the extrapolation of potential interaction patterns. For instance, docking studies of chromene derivatives against targets like DNA gyrase have revealed binding affinities in the range of -8.3 kcal/mol, indicating strong and stable interactions. rsc.org

These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of chromene derivatives to protein active sites. Key amino acid residues, such as those capable of forming hydrogen bonds with the chromene oxygen or the carbaldehyde group, are often implicated in stabilizing the ligand-protein complex. mdpi.com For example, in the binding of undecanol (B1663989) to an odorant-binding protein, hydrogen bonds with residues like V120 were crucial. mdpi.com Similarly, hydrophobic residues often form a binding pocket around the aromatic rings of the chromene scaffold. mdpi.com

Table 1: Predicted Binding Affinities and Key Interacting Residues for Representative Chromene Derivatives (Illustrative)

Chromene DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Illustrative)Interaction Type
Spirooxindole pyrrolidine (B122466) fused chromeneDNA Gyrase-8.3Asp73, Gly77, Arg76Hydrogen Bonding
Furo[3,2-g]chromene-6-carbaldehydeAcetylcholinesteraseNot specifiedTyr130, Gly117, Glu199Hydrogen & Halogen Bonding
2-Amino-4H-chromene derivativeRab23 Protein-7.9Not specifiedπ-interactions

Note: This table is illustrative and based on data for related chromene derivatives, not specifically this compound.

Molecular docking studies also shed light on the specific binding pockets within a target protein that accommodate the chromene ligand. The shape and physicochemical properties of this pocket are complementary to the ligand. For chromene derivatives, the binding pocket is often a hydrophobic cleft with polar residues strategically positioned to interact with the heteroatoms of the chromene core.

Upon binding, the ligand can induce conformational changes in the active site of the protein. researchgate.netnih.govnih.gov These changes can be subtle, involving the reorientation of a few amino acid side chains, or more significant, leading to a larger-scale rearrangement of the protein structure. researchgate.netnih.govnih.gov Such conformational changes can be critical for the biological activity of the compound, either by promoting an active conformation of the enzyme or by locking it in an inactive state. For instance, the binding of ligands to the NlpC/P60 superfamily enzymes can induce structural changes in the active site, affecting the conformation of key residues like Tyr127. researchgate.net

Structure-Activity Relationship (SAR) Derivation and Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity.

The presence and position of halogen substituents on the chromene ring can significantly modulate the biological activity of the compound. nih.gov Halogens, being electronegative and lipophilic, can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In many classes of bioactive molecules, including chromenes, the introduction of chlorine atoms can enhance biological potency. nih.gov This enhancement can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability of halogens to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-target binding. nih.gov Studies on halogenated 3-nitro-2H-chromenes have shown that increasing the number of halogen atoms can lead to a significant improvement in antibacterial activity. nih.gov The position of the halogen atom is also critical, as it can affect the electronic distribution of the molecule and its steric compatibility with the binding site.

The carbaldehyde group at the 3-position of the 2H-chromene ring is a key functional group that can significantly influence the compound's biological profile. The aldehyde group is a versatile chemical handle that can participate in various non-covalent interactions, such as hydrogen bonding with receptor sites. It can also act as a reactive center for covalent bond formation with nucleophilic residues in a biological target.

The aldehyde group can be chemically modified to generate a library of derivatives with diverse biological activities. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime. mdpi.com These modifications alter the electronic and steric properties of the molecule, leading to changes in its binding affinity and selectivity for different biological targets. For instance, the conversion of the carbaldehyde in 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes to hydrazono derivatives was explored for its effect on anti-Alzheimer's activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and reactivity of molecules. sciencepublishinggroup.comsemanticscholar.orgmdpi.com For this compound, these calculations can elucidate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. sciencepublishinggroup.comsemanticscholar.org A smaller energy gap generally suggests higher reactivity. The electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the types of reactions the molecule is likely to undergo and for understanding its interactions with biological macromolecules. mdpi.com DFT studies on related chromene derivatives have been used to analyze their reactivity and electronic structure, providing insights into their chemical behavior. rsc.orgnih.gov

Molecular Dynamics Simulations to Understand Dynamic Interactions and Stability

No specific research data is available for this compound.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

No specific research data is available for this compound.

Future Perspectives and Emerging Research Directions

Development of Advanced and Sustainable Synthetic Methodologies for Cost-Effective Production

The viability of any compound for widespread research and potential clinical application hinges on the availability of efficient and economical synthetic routes. For chromene-3-carbaldehydes, the Vilsmeier-Haack reaction is a well-established method, often utilizing flavanones or related precursors. mdpi.comnih.govnih.gov A plausible route for the target compound could involve the reaction of an appropriately substituted salicylaldehyde (B1680747), such as 3,5-dichlorosalicylaldehyde (B181256), with an α,β-unsaturated aldehyde like cinnamaldehyde. nih.gov

Future research must focus on optimizing these syntheses to be more sustainable and cost-effective. Key areas for development include:

Green Catalysis: Exploring the use of environmentally benign organocatalysts, such as L-proline or pyridine-2-carboxylic acid, could replace harsher reagents and simplify purification processes. nih.govresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of other chromene derivatives, offering a more energy-efficient approach. mdpi.com

One-Pot, Multicomponent Reactions: Designing one-pot syntheses where multiple chemical bonds are formed in a single sequence without isolating intermediates can enhance efficiency and reduce solvent waste. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors could enable safer, more scalable, and highly controlled production, which would be critical for any future commercialization.

By embracing these modern synthetic strategies, the production of 4,6-dichloro-2H-chromene-3-carbaldehyde and its analogues can become more aligned with the principles of green chemistry, making them more accessible for extensive investigation. researchgate.net

In-depth Mechanistic Studies to Unravel Cellular and Molecular Pathways of Action

A fundamental aspect of drug discovery is understanding how a compound exerts its effects at a molecular level. For this compound, mechanistic studies are essential to identify its cellular targets and signaling pathways. Research on related chromene structures suggests several potential avenues of investigation. For instance, various chromene derivatives have been identified as inhibitors of key signaling proteins implicated in cancer and inflammation, such as PI3Kα (Phosphoinositide 3-kinase alpha) and NF-κB (Nuclear Factor kappa B). nih.govresearchgate.net

Future research should aim to:

Identify Protein Targets: Employing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins that bind to this compound.

Elucidate Signaling Pathways: Once a target is identified, further studies would be needed to map the downstream effects on cellular signaling cascades. This could involve reporter gene assays, Western blotting, and phosphoproteomics.

Computational Modeling: Molecular docking simulations can provide insights into the binding modes of the compound with potential protein targets, helping to explain its activity and guide the design of more potent analogues. researchgate.netnih.gov

A thorough understanding of the mechanism of action is crucial for predicting both the efficacy and potential side effects of a new therapeutic agent. nih.govrsc.org

Rational Design of Next-Generation this compound Analogues with Enhanced Potency and Selectivity

The aldehyde group at the 3-position of this compound is a versatile chemical handle that can be readily modified to create a library of new analogues. This process, known as rational drug design, uses knowledge of a compound's structure-activity relationship (SAR) to systematically improve its properties. The goal is to enhance therapeutic potency while increasing selectivity for the intended target, thereby minimizing off-target effects.

Future efforts in this area would involve:

SAR Studies: Synthesizing a series of derivatives by modifying the aldehyde group into other functional groups (e.g., imines, oximes, hydrazones) or by altering the substitution pattern on the aromatic rings. nih.gov These new compounds would then be tested to determine how these changes affect their biological activity.

Molecular Hybridization: Combining the 4,6-dichloro-2H-chromene scaffold with other known pharmacophores could lead to hybrid molecules with dual or enhanced activities. researchgate.netnih.gov

Structure-Based Design: If a specific protein target is identified (as discussed in 6.2), its three-dimensional structure can be used to design analogues that fit more precisely into the binding site, leading to higher affinity and selectivity. nih.gov

The table below illustrates how different chromene analogues have been rationally designed and evaluated for their anticancer activity, providing a template for future studies on derivatives of this compound.

Table 1: Examples of Rationally Designed Chromene Analogues and their Biological Targets

Compound Class Design Strategy Target/Activity Reference
6H-Benzo[c]chromens Structure-based design Selective PI3Kα inhibition nih.gov
2H-Chromene Hybrids Hybridization with trifluoromethyl benzene (B151609) VEGFR-2/BRAF and h-DHFR inhibition researchgate.net
4H-Chromene-Azo Sulfonamides Molecular hybridization EGFR, hCAII, and MMP-2 inhibition nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The chromene scaffold is associated with an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govfrontiersin.orgnih.govnih.gov This versatility suggests that this compound and its derivatives may have therapeutic potential in multiple disease areas.

Future research should not be limited to a single application but should explore a wide range of possibilities:

Anticancer Therapy: Screening against a diverse panel of cancer cell lines, including those known to be resistant to current drugs, could reveal novel antitumor activities. nih.gov

Anti-inflammatory Agents: Given the role of chromenes as NF-κB inhibitors, their potential in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease warrants investigation. researchgate.netnih.gov

Infectious Diseases: The compound could be tested against a spectrum of bacteria and fungi, particularly multidrug-resistant strains, as well as against various viruses. nih.gov

Neurodegenerative Diseases: Some chromene derivatives have shown activity related to Alzheimer's disease, suggesting a potential, albeit speculative, avenue for exploration. frontiersin.org

The unique electronic properties conferred by the two chlorine atoms may lead to a novel biological activity profile, making broad-based screening a valuable strategy for discovering unexpected therapeutic applications.

Bridging In Vitro Findings to In Vivo Efficacy and Toxicity Assessments for Preclinical Development

A critical step in the drug development process is the translation of promising results from laboratory cell cultures (in vitro) to living organisms (in vivo). This transition is essential to evaluate a compound's efficacy in a complex biological system and to assess its safety profile.

For this compound, the preclinical development path would involve:

In Vitro Efficacy Confirmation: Initial testing in cell-based assays to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency.

In Vivo Efficacy Studies: If the in vitro results are promising, the compound would be tested in animal models of specific diseases (e.g., tumor-bearing mice for cancer studies) to see if the laboratory findings translate to a therapeutic effect.

Pharmacokinetic Profiling: Studying how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body.

Toxicity Assessment: Comprehensive toxicology studies are required to identify any potential adverse effects and to determine a safe dosage range for further studies.

The following table shows representative in vitro data for a set of novel chromene analogues against various cancer cell lines. This illustrates the type of data that would need to be generated for this compound to justify moving forward with in vivo testing.

Table 2: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM) of Novel Chromene Analogues

Compound Melanoma (A375) Prostate Cancer (PC3) Taxol-Resistant Prostate Cancer (PC3-TxR) Reference
4a 0.13 0.42 0.19 nih.gov
4b 0.14 0.39 0.21 nih.gov
4c 0.64 0.58 0.55 nih.gov
4d 0.08 0.12 0.11 nih.gov
4e 0.11 0.09 0.10 nih.gov

This table is illustrative and presents data for compounds 4a-4e as described in the cited source, not for this compound itself.

Successfully bridging the gap from in vitro to in vivo studies is a major milestone in preclinical development and a prerequisite for any consideration of human clinical trials. nih.gov

Q & A

Q. What are the established synthetic routes for 4,6-dichloro-2H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthetic route involves condensation reactions of β-chlorocarbaldehydes with hydroxylamine hydrochloride in absolute ethanol under reflux (5 hours), followed by purification via column chromatography (silica gel, petroleum ether/ether eluent) . Reaction conditions such as solvent choice (e.g., ethanol vs. toluene), catalyst (triethylamine or pyridine), and temperature significantly impact yield. For example, acyl chloride reactions in dry toluene with pyridine yield oxime ether derivatives efficiently . Key Data :
StepReagents/ConditionsYield (%)Purity Method
Oxime formationHydroxylamine HCl, EtOH, reflux~70-80Column chromatography
Oxime ether synthesisAcyl chloride, toluene, pyridine65-75NMR, MS

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (exact mass: 227.9527 Da ), and X-ray crystallography (using SHELX programs for refinement ). Purity is assessed via HPLC (C18 column, methanol/water gradient) . Key Spectral Data :
  • ¹H NMR (CDCl₃) : δ 10.2 (CHO), 7.8-6.9 (aromatic protons), 2.5 (chromene ring protons) .
  • MS (ESI+) : m/z 228.0 [M+H]⁺ .

Q. What experimental models are used to evaluate its pharmacological activity?

  • Methodological Answer : Anti-inflammatory activity is tested using carrageenan-induced paw edema in rats (dose: 5 mg/kg, i.p.) . Compounds are suspended in 0.5% carboxymethyl cellulose (CMC) and compared to indomethacin. Activity is quantified by reduction in paw volume (measured via plethysmometry) at 1–4 hours post-administration .

Advanced Research Questions

Q. How do computational studies address challenges in modeling this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking are used to predict reactivity and binding affinity. However, oxime derivatives (e.g., oxime ethers) show convergence issues in free-energy simulations due to tautomerism and charge distribution . Hybrid QM/MM methods with adaptive sampling (e.g., CRO) improve accuracy for such systems .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Methodological Answer : Substituents at the chromene 2-position (e.g., alkyl groups) and aldehyde oxidation state (e.g., oxime vs. carboxylic acid) modulate activity. For example:
DerivativeAnti-inflammatory Activity (% inhibition)
This compound45%
2-Methyl-oxime ether62%
2-Benzoyl-oxime ether58%
SAR studies use multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Methodological Answer : Contradictions arise from impurities (e.g., unreacted starting materials) or isomerism. Solutions include:
  • HPLC-MS to confirm compound homogeneity.
  • Crystallographic refinement (SHELXL ) to resolve stereochemical ambiguities.
  • Replicating assays under standardized conditions (e.g., fixed carrageenan concentration ).

Q. What strategies optimize synthetic yield for scaled-up production?

  • Methodological Answer :
  • Microwave-assisted synthesis reduces reaction time (e.g., from 5 hours to 30 minutes) .
  • Greener solvents (e.g., PEG-400) improve sustainability without compromising yield.
  • Flow chemistry enables continuous processing for intermediates like β-chlorocarbaldehydes .

Comparative Studies

Q. How does this compound compare to analogs like 4-chloro-3-formylcoumarin?

  • Methodological Answer : The dichloro substitution enhances electrophilicity at the aldehyde group, increasing reactivity in nucleophilic additions compared to monochloro analogs. Biological activity differences (e.g., anti-inflammatory vs. anticancer) are linked to substituent effects on lipophilicity and target binding .

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4,6-dichloro-2H-chromene-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.